An In-depth Technical Guide to the Core Fundamental Properties of 2,2'-Bipyridine-4,4'-dicarboxylic acid
An In-depth Technical Guide to the Core Fundamental Properties of 2,2'-Bipyridine-4,4'-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bipyridine-4,4'-dicarboxylic acid (dcbpy) is a versatile organic compound that has garnered significant attention in various scientific fields. Its rigid, planar bipyridyl core, functionalized with carboxylic acid groups, makes it an exceptional chelating agent for a wide array of metal ions. This property has led to its extensive use in the development of functional materials, including photosensitizers for dye-sensitized solar cells (DSSCs) and metal-organic frameworks (MOFs).[1][2] More recently, the unique electronic and structural characteristics of dcbpy-metal complexes have opened avenues for their exploration in medicinal chemistry, particularly in the design of novel anticancer agents. This guide provides a comprehensive overview of the fundamental properties of dcbpy (B11939525), detailed experimental protocols, and insights into its potential applications in drug development.
Physicochemical Properties
2,2'-Bipyridine-4,4'-dicarboxylic acid is a white to off-white powder.[3] It is stable under recommended storage conditions but is incompatible with oxidizing agents.[4]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₈N₂O₄ | [5] |
| Molecular Weight | 244.20 g/mol | [5] |
| CAS Number | 6813-38-3 | [5] |
| Appearance | White to off-white powder | [3] |
| Melting Point | >310 °C | [3] |
| Solubility | Insoluble in water; Soluble in common organic solvents like DMSO and DMF. | [4][6] |
| pKa (predicted) | 1.67 ± 0.10 | [3] |
Spectroscopic Properties
The spectroscopic signature of dcbpy is crucial for its identification and for understanding its coordination behavior.
NMR Spectroscopy
| ¹H NMR (Predicted) | Chemical Shift (ppm) |
| H-3, H-3' | ~8.9 |
| H-5, H-5' | ~7.9 |
| H-6, H-6' | ~8.8 |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) |
| C-2, C-2' | ~156 |
| C-3, C-3' | ~121 |
| C-4, C-4' | ~140 |
| C-5, C-5' | ~124 |
| C-6, C-6' | ~150 |
| C=O | ~165 |
Vibrational Spectroscopy (IR and Raman)
The infrared (IR) and Raman spectra of dcbpy are characterized by vibrations of the pyridine (B92270) rings and the carboxylic acid groups.
| IR Absorption Bands (cm⁻¹) | Assignment | Reference(s) |
| ~3000 | O-H stretch (carboxylic acid) | [7] |
| ~1700 | C=O stretch (carboxylic acid) | [7] |
| 1564 | C-N stretching vibration | [8] |
| 1468 | O-H stretching vibration of the carboxylic acid | [8] |
| 1384 | COO⁻ functional group | [8] |
| 720-910 | Aromatic bending vibrations | [8] |
UV-Visible Spectroscopy
The UV-Vis absorption spectrum of dcbpy in solution typically shows strong absorptions in the UV region, corresponding to π-π* transitions within the bipyridyl system. The exact position and molar absorptivity of these bands are solvent-dependent. The absorption properties are significantly altered upon coordination to a metal center, often giving rise to metal-to-ligand charge transfer (MLCT) bands in the visible region.
Electrochemical Properties
The electrochemical behavior of 2,2'-bipyridine-4,4'-dicarboxylic acid is of interest for applications in redox-active materials and catalysis. The electron-withdrawing nature of the carboxylic acid groups makes the bipyridine ring more difficult to reduce compared to unsubstituted bipyridine. When coordinated to a metal center, the dcbpy ligand influences the redox potentials of the resulting complex.
While specific cyclic voltammetry data for the free dcbpy ligand is not extensively reported, studies on related bipyridine compounds show reversible one-electron reduction processes. For instance, the cyclic voltammogram of a 4,4'-bipyridine (B149096) complex with benzoquinone in DMF with TEACI as the supporting electrolyte exhibits redox waves corresponding to the electrochemical processes of the complex.
Thermal Stability
Thermogravimetric analysis (TGA) of materials incorporating dcbpy indicates its high thermal stability. For example, a metal-organic framework based on vanadium and dcbpy was found to be stable up to 320°C.[8] TGA of related bipyridine carboxylic acid solvates also demonstrates their thermal decomposition profiles.
Crystal Structure
The crystal structure of 2,2'-Bipyridine-4,4'-dicarboxylic acid has been determined by X-ray diffraction. The Cambridge Crystallographic Data Centre (CCDC) deposition number for this structure is 199918. The molecule is planar, and the crystal packing is influenced by hydrogen bonding between the carboxylic acid groups of adjacent molecules, leading to the formation of supramolecular architectures.
Experimental Protocols
Synthesis and Purification of 2,2'-Bipyridine-4,4'-dicarboxylic acid
A common method for the synthesis of dcbpy is the oxidation of 4,4'-dimethyl-2,2'-bipyridine (B75555).
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium hydroxide (B78521) (NaOH) aqueous solution
-
10% Hydrochloric acid (HCl) aqueous solution
-
Deionized water
Procedure:
-
Gradually add 0.50 g (2.71 mmol) of 4,4'-dimethyl-2,2'-bipyridine to a solution of 1.81 g (6.09 mmol) of Na₂Cr₂O₇·2H₂O in 7 mL of concentrated sulfuric acid under constant magnetic stirring.[8]
-
The mixture will turn orange and then green, with the reaction completing in about 30 minutes.[8]
-
Pour the reaction mixture into 100 mL of cold water to precipitate a light-yellow solid.[8]
-
Filter the precipitate and dry it.
-
Dissolve the solid in a 10% NaOH aqueous solution.
-
Slowly acidify the solution with a 10% aqueous HCl solution to recrystallize the product. This step helps in removing chromium ions.
-
Filter the purified white solid, wash with deionized water, and dry under vacuum.
References
- 1. ossila.com [ossila.com]
- 2. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. 2,2'-Bipyridine-4,4'-dicarboxylic acid CAS#: 6813-38-3 [m.chemicalbook.com]
- 4. 2,2'-Bipyridine-4,4'-dicarboxylic acid | C12H8N2O4 | CID 688094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,2′-Bipyridine-4,4′-dicarboxylic acid ligand engineered CsPbBr 3 perovskite nanocrystals for enhanced photoluminescence quantum yield with stable dis ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00124A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. iieta.org [iieta.org]
